molecular formula C18H17N3 B6445156 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile CAS No. 2640956-72-3

6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile

Cat. No.: B6445156
CAS No.: 2640956-72-3
M. Wt: 275.3 g/mol
InChI Key: MSBLWOSVUJETIM-UHFFFAOYSA-N
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Description

6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical framework, which includes a spiro[3.3]heptane core fused with a pyridine ring and a phenyl group. The presence of these structural elements imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of endocyclic alkenes with isocyanates to form spirocyclic β-lactams, followed by reduction to yield the desired spirocyclic amine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert nitrile groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.

Scientific Research Applications

6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s ability to mimic other bioactive molecules, such as piperidine, further enhances its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{6-phenyl-2-azaspiro[3.3]heptan-2-yl}pyridine-2-carbonitrile stands out due to its combination of a spirocyclic core with a pyridine ring and a phenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c19-11-16-7-4-8-17(20-16)21-12-18(13-21)9-15(10-18)14-5-2-1-3-6-14/h1-8,15H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBLWOSVUJETIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=CC=CC(=N3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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